The synthesis of Fitc-VDVAD-FMK involves several key steps:
Technical details regarding the synthesis may vary based on specific laboratory protocols but generally adhere to established peptide synthesis techniques.
The molecular structure of Fitc-VDVAD-FMK can be represented as follows:
This structure allows Fitc-VDVAD-FMK to penetrate cell membranes and bind irreversibly to activated caspases, facilitating real-time monitoring of apoptosis .
Fitc-VDVAD-FMK undergoes specific chemical reactions upon introduction into biological systems:
These reactions are crucial for utilizing Fitc-VDVAD-FMK in apoptosis assays, allowing researchers to quantify active caspases effectively .
The mechanism of action for Fitc-VDVAD-FMK involves several steps:
This process allows researchers to monitor apoptosis dynamically and quantitatively .
The compound's effectiveness as a fluorescent probe makes it suitable for various applications in cell biology and apoptosis research .
Fitc-VDVAD-FMK has several significant applications in scientific research:
FITC-VDVAD-FMK operates as a targeted activity-based probe by exploiting the unique substrate cleavage preferences of caspase-2. Unlike executioner caspases (-3, -7) that recognize tetrapeptide sequences (e.g., DEVD), caspase-2 exhibits a strict requirement for a pentapeptide sequence with optimal cleavage at Val-Asp-Val-Ala-Asp (VDVAD↓). This specificity stems from caspase-2’s extended substrate-binding groove, which accommodates five amino acid residues (P5 to P1) [1] [2]. The VDVAD sequence in FITC-VDVAD-FMK directly mirrors this endogenous preference, enabling high-affinity engagement with the enzyme’s active site.
The fluorescein isothiocyanate (FITC) moiety conjugated to the N-terminus serves as a reporter for detection without significantly altering the peptide’s interaction kinetics. Biochemical assays using fluorogenic substrates (e.g., Ac-VDVAD-AFC) demonstrate that caspase-2 hydrolyzes VDVAD with a catalytic efficiency (kcat/Km) significantly higher than truncated variants like DVAD or ADVAD. For instance, removal of the P5 valine (resulting in DVAD) reduces catalytic efficiency by ~100-fold, underscoring the critical role of the pentapeptide architecture [1].
Substrate | Sequence | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
VDVAD | Ac-VDVAD-AFC | 0.85 ± 0.05 | 38 ± 4 | 22,370 ± 1,200 |
ADVAD | Ac-ADVAD-AFC | 0.42 ± 0.03 | 65 ± 7 | 6,460 ± 500 |
DVAD | Ac-DVAD-AFC | 0.11 ± 0.01 | 120 ± 15 | 917 ± 80 |
Structural studies of caspase-2 in complex with VDVAD-based inhibitors reveal atomic-level insights into its selectivity. Key interactions occur at two subsites:
FITC-VDVAD-FMK leverages these interactions for competitive binding. Kinetic analyses confirm irreversible inhibition with second-order rate constants (kinact/Ki) exceeding 10⁵ M⁻¹s⁻¹ for caspase-2. Crucially, its selectivity over caspase-3 is modest (~10–20 fold) due to shared recognition of aspartate at P1 and P4. Recent peptidomimetics (e.g., LJ3a) address this by incorporating bulky P2 groups (e.g., 3-(S)-neopentyl proline), achieving >900-fold selectivity through steric clashes with caspase-3’s narrower 130s hinge region [2].
Structural Element | Role in Substrate Binding | Impact of Mutation |
---|---|---|
Tyr-420 | Hydrophobic stabilization of P5 valine | Y420A: 40↓ catalytic efficiency |
Thr-380 | Hydrogen bonding with P5 backbone | T380A: 4↓ catalytic efficiency |
Arg-378 | Salt bridge with P1 aspartate | Disruption impairs catalytic activity |
130s hinge region (Gly/Lys) | Flexible loop accommodating P2 residue | Rigid loop in caspase-3 rejects bulky P2 modifiers |
The fluoromethyl ketone (FMK) warhead is the cornerstone of FITC-VDVAD-FMK’s irreversible mechanism. Upon binding, the FMK’s electrophilic carbonyl carbon undergoes nucleophilic attack by the catalytic cysteine thiolate (Cys-320), forming a tetrahedral transition state. This collapses into a stable thioether bond, permanently inactivating the enzyme [4] [10].
Compared to aldehydes (reversible inhibitors) or chloromethyl ketones (prone to off-target reactivity), FMK offers:
However, FMK’s selectivity is not absolute. It inhibits cathepsins B, H, and L at high concentrations, partly due to shared catalytic cysteine dependence. Newer warheads like 2,6-difluorophenoxymethyl ketone (OPH) exhibit superior specificity—Q-VD-OPH inhibits caspases without affecting cathepsins B/L—though OPH-based caspase-2 probes remain under development [10].
Warhead Type | Mechanism | Selectivity for Caspases | Cellular Stability | Off-Target Effects |
---|---|---|---|---|
FMK (e.g., Z-VDVAD-FMK) | Irreversible covalent bond | Moderate (caspase-2 > -3) | High | Inhibits cathepsins B/H/L |
Aldehyde (e.g., Ac-VDVAD-CHO) | Reversible hemithioacetal | Moderate | Low (rapid hydrolysis) | Minimal |
OPH (e.g., Q-VD-OPH) | Irreversible covalent bond | High | High | Negligible (no cathepsin inhibition) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0